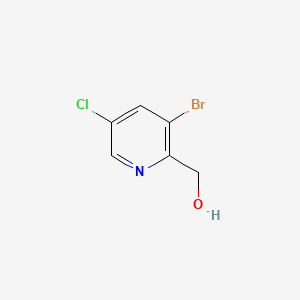
(3-Bromo-5-chloropyridin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Bromo-5-chloropyridin-2-yl)methanol” is a compound with the CAS Number: 1227599-26-9. It has a molecular weight of 222.47 and its IUPAC name is (3-bromo-5-chloro-2-pyridinyl)methanol . It is a solid at room temperature .
Synthesis Analysis
The synthesis of “(3-Bromo-5-chloropyridin-2-yl)methanol” involves the use of triethylamine in dichloromethane at -15℃ for 2 hours . The reaction mixture is quenched with water and diluted with EtOAc, and the aqueous layer is separated. The organic layer is washed with brine, dried over anhydrous Na2S04, filtered, and concentrated under reduced pressure to get the crude product .Molecular Structure Analysis
The InChI code for “(3-Bromo-5-chloropyridin-2-yl)methanol” is 1S/C6H5BrClNO/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3H2 . This code provides a unique representation of the compound’s molecular structure.It is stored under an inert atmosphere at room temperature .
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
The synthesis of Schiff base compounds, such as those derived from the condensation of equimolar 3-bromo-5-chlorosalicylaldehyde and various amines in methanol, has been extensively studied. These compounds exhibit interesting crystal structures and potential for further chemical modifications. For example, Wang et al. (2008) explored the synthesis and crystal structure of a Schiff base compound, highlighting its excellent antibacterial activities. This indicates the compound's potential application in developing antibacterial agents (Wang, Nong, Sht, & Qi, 2008).
Molecular Docking and Hirshfeld Surface Analysis
Research by Lakshminarayana et al. (2018) focused on the synthesis, structural analysis, molecular docking, and Hirshfeld surface analysis of a derivative compound. Their findings suggest potential applications in cancer research, particularly in identifying new therapeutic targets (Lakshminarayana et al., 2018).
Biocatalysis and Green Chemistry
The whole-cell biocatalytic synthesis of derivatives in a liquid-liquid biphasic microreaction system represents an innovative approach to synthesizing pharmaceutical intermediates. This method, as described by Chen et al. (2021), offers a green, economical, and efficient synthesis pathway, potentially revolutionizing the production process for certain compounds (Chen et al., 2021).
Coordination Polymers and Magnetic Properties
Research into the coordination of methanol and ethanol molecules in the construction of coordination polymers composed of anti-anti carboxylato-bridged units has shown variations in magnetic properties induced by different solvents. This study, conducted by Liu, Zhang, and Zhu (2009), provides valuable insights into the design of materials with specific magnetic properties (Liu, Zhang, & Zhu, 2009).
Organic-Inorganic Hybrid Materials
The synthesis and characterization of organic-inorganic hybrid materials, as well as molecular zinc complexes involving in situ formed cations, have been explored. The work by Buvaylo et al. (2015) illustrates the potential of these compounds in photophysical applications, highlighting the versatile functionality of (3-Bromo-5-chloropyridin-2-yl)methanol derivatives (Buvaylo et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
(3-bromo-5-chloropyridin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAYTSWGANTCGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856617 |
Source


|
| Record name | (3-Bromo-5-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-5-chloropyridin-2-yl)methanol | |
CAS RN |
1227599-26-9 |
Source


|
| Record name | (3-Bromo-5-chloropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

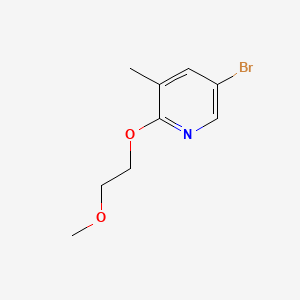

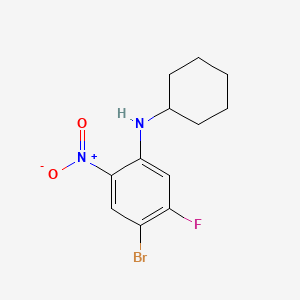
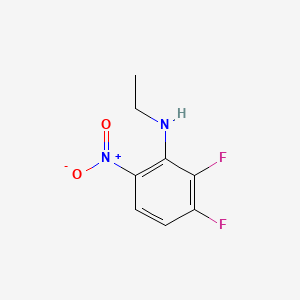

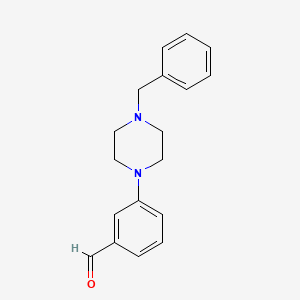
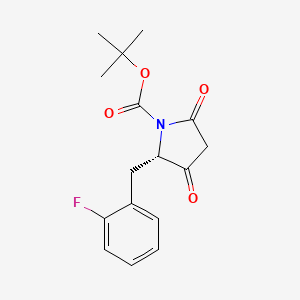
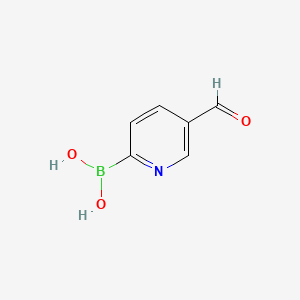

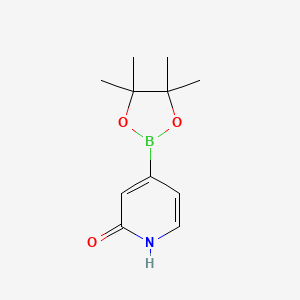

![2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B567448.png)
![6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B567449.png)
